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molecular formula C10H12N2O B8600598 5-Isopropoxymethyl-pyridine-2-carbonitrile CAS No. 832714-56-4

5-Isopropoxymethyl-pyridine-2-carbonitrile

Cat. No. B8600598
M. Wt: 176.21 g/mol
InChI Key: HQOTZMCPOPZRKP-UHFFFAOYSA-N
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Patent
US07132426B2

Procedure details

In a 25 mL round-bottom flask was place ethanol (4 mL) solution of 5-isopropoxymethyl-pyridine-2-carbonitrile (1 g, 5.7 mmol). A solution of KOH (1.6 g, 28.36 mmol) in ethanol (6 mL) was added. The mixture was refluxed overnight and cooled down to room temperature. The resulted gel like mixture was added H2O and acidified with 6 mL of 10% HCl. The aqueous solution was extracted with EtOAc. The organic extracts were dried and concentrated to give the crude 5-isopropoxymethyl-pyridine-2-carboxylic acid. The crude product was further purified by column chromatography using 20% MeOH/CH2Cl2. 1H NMR (CDCl3, 400 MHz) δ 1.26 (d, 6H), 3.74 (m, 1H), 4.63 (s, 2H), 7.94 (f, 1H), 8.21 (m, 1H), 8.60 (s, 1H). Exact mass calculated for C10H13NO3 195.09, found 196.2 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]#N)=[N:10][CH:11]=1)([CH3:3])[CH3:2].[OH-:14].[K+].[OH2:16].Cl>C(O)C>[CH:1]([O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:16])=[O:14])=[N:10][CH:11]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)OCC=1C=CC(=NC1)C#N
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 25 mL round-bottom flask was
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OCC=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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